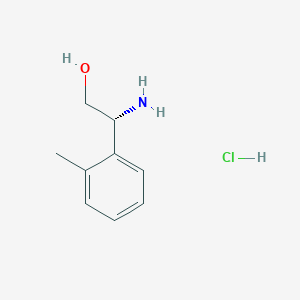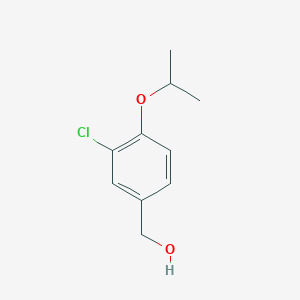
(R)-2-Amino-2-(o-tolyl)ethan-1-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“®-2-Amino-2-(o-tolyl)ethan-1-ol hydrochloride” is a chemical compound that contains an amino group and a tolyl group. The tolyl group is a functional group related to toluene, with the general formula CH3C6H4−R . The tolyl group in this compound is ortho-tolyl, meaning the methyl and the R substituent are adjacent on the aromatic ring .
Scientific Research Applications
Enzyme-Catalyzed Production and Hydrolysis
(R)-2-Amino-2-(o-tolyl)ethan-1-ol hydrochloride is produced efficiently through enzyme-catalyzed addition of hydrogen cyanide to aldehydes in organic solvents. This process ensures high optical purity and yields. Furthermore, hydrolysis with concentrated hydrochloric acid at ambient temperatures yields (R)-α-hydroxy carboxylic acids without racemization, demonstrating the compound's utility in the synthesis of stereochemically pure substances (Ziegler, Hörsch, & Effenberger, 1990).
Site-Directed Conjugation in Proteins and Peptides
The 2-amino alcohol structure in (R)-2-Amino-2-(o-tolyl)ethan-1-ol hydrochloride, found in proteins and peptides at N-terminal Ser or Thr, is crucial for site-directed labeling. Its rapid oxidation by periodate generates an aldehyde in peptides, enabling the attachment of various groups like biotin or fluorescent reporters. This method is valuable for tagging peptides and proteins, illustrating the compound's role in biochemical research (Geoghegan & Stroh, 1992).
Synthesis of Cyclometalated Complexes
(R)-2-Amino-2-(o-tolyl)ethan-1-ol hydrochloride plays a significant role in the synthesis of cyclometalated complexes. These complexes, such as those containing R-3-amino-1,2-propanediolato ligands, are important in inorganic chemistry and materials science. The compound's ability to form N,O chelates is particularly noteworthy, as demonstrated in the synthesis of bis-cyclometalated complexes (Graf & Sünkel, 2012).
Inhibition of Ethane Hydrate Formation
In energy research, particularly concerning natural gas hydrates, (R)-2-Amino-2-(o-tolyl)ethan-1-ol hydrochloride derivatives like Glycine and L-leucine are studied for their inhibitory effects on ethane hydrate formation. Understanding these inhibitory mechanisms can aid in addressing challenges in the transport and storage of natural gas (Abbasian Rad et al., 2015).
Peptide Retention Time Prediction in Chromatography
The compound's structure is used to understand the hydrophobicity of amino acid residues, which aids in predicting peptide retention times in reversed-phase high-performance liquid chromatography. This application is crucial in protein and peptide analysis, providing insights into the interaction of peptides with chromatographic columns (Guo et al., 1986).
Enantioselective Synthesis in Organic Chemistry
The compound is utilized in the enantioselective synthesis of various molecules, demonstrating its importance in organic chemistry. This application is particularly relevant in the synthesis of optically active compounds, which are crucial in pharmaceuticals and materials science (Demir et al., 2003).
properties
IUPAC Name |
(2R)-2-amino-2-(2-methylphenyl)ethanol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO.ClH/c1-7-4-2-3-5-8(7)9(10)6-11;/h2-5,9,11H,6,10H2,1H3;1H/t9-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRCVRMHELDJLFA-FVGYRXGTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CO)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1[C@H](CO)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-Aminophenyl)methyl]oxan-4-amine](/img/structure/B2415943.png)

![4-[2-Methoxy-5-[[methyl(prop-2-ynyl)amino]methyl]phenoxy]butanenitrile](/img/structure/B2415948.png)
![1'-(chloromethyl)-4'H-spiro[cyclopentane-1,3'-isoquinoline]](/img/structure/B2415949.png)


![5-[(4-bromo-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid](/img/structure/B2415953.png)

![3-(2-chlorophenyl)-5-methyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)isoxazole-4-carboxamide](/img/structure/B2415958.png)
![2-([1,1'-biphenyl]-4-yl)-1-(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone](/img/structure/B2415959.png)
![N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]prop-2-ynamide](/img/structure/B2415960.png)
![2-((6-Ethylthieno[2,3-d]pyrimidin-4-yl)thio)-1-(4-methoxyphenyl)ethanone](/img/structure/B2415961.png)
![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2,5-dimethylbenzamide](/img/structure/B2415965.png)
![2-Oxaspiro[3.3]heptan-5-OL](/img/structure/B2415966.png)